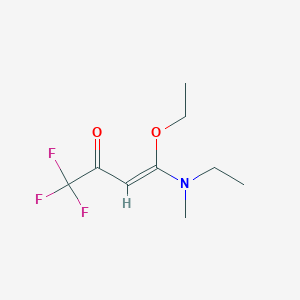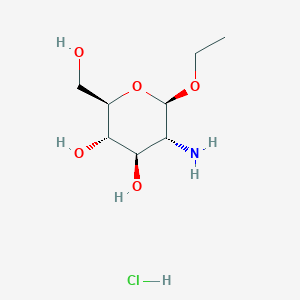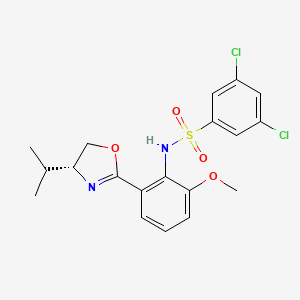
(R)-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, isopropyl, dihydrooxazol, and methoxyphenyl groups, making it a subject of interest for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the oxazoline ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the dichloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide may be studied for its potential biological activity. This can include its interaction with enzymes, receptors, or other biological targets.
Medicine
The compound may have potential applications in medicine, particularly as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can contribute to the performance and functionality of these materials.
作用機序
The mechanism of action of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
®-N-(2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)-6-methylphenyl)methanesulfonamide: This compound shares a similar core structure but differs in the substitution pattern on the aromatic ring.
(S)-2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)phenolato]ruthenium(II): This compound includes a ruthenium metal center and is used in different applications.
Uniqueness
The uniqueness of ®-3,5-Dichloro-N-(2-(4-isopropyl-4,5-dihydrooxazol-2-yl)-6-methoxyphenyl)benzenesulfonamide lies in its specific substitution pattern and the presence of both dichloro and methoxy groups. This combination of features can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C19H20Cl2N2O4S |
|---|---|
分子量 |
443.3 g/mol |
IUPAC名 |
3,5-dichloro-N-[2-methoxy-6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-11(2)16-10-27-19(22-16)15-5-4-6-17(26-3)18(15)23-28(24,25)14-8-12(20)7-13(21)9-14/h4-9,11,16,23H,10H2,1-3H3/t16-/m0/s1 |
InChIキー |
MAAVMQOSSQQYOX-INIZCTEOSA-N |
異性体SMILES |
CC(C)[C@@H]1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
正規SMILES |
CC(C)C1COC(=N1)C2=C(C(=CC=C2)OC)NS(=O)(=O)C3=CC(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


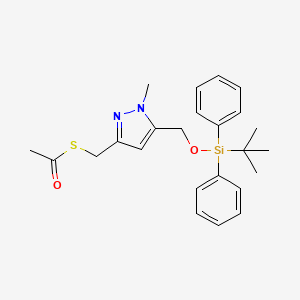
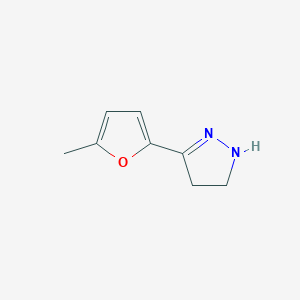
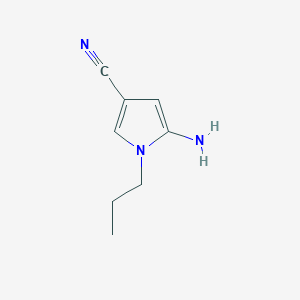
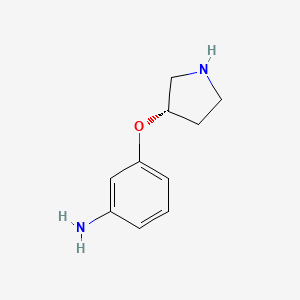
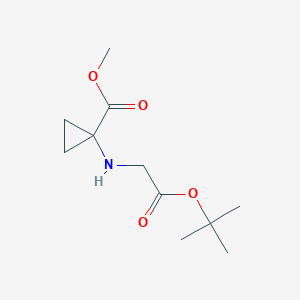
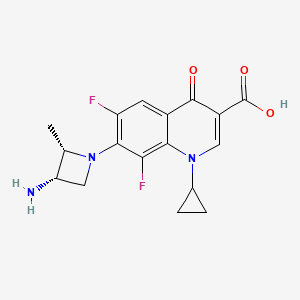
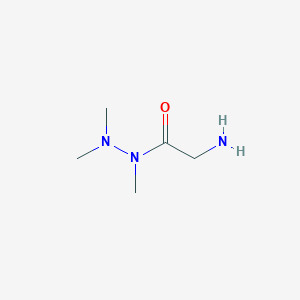
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)

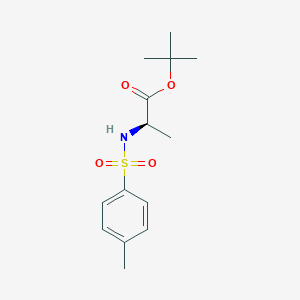

![(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
